Cas no 2097899-54-0 (9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
- 2097899-54-0
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- インチ: 1S/C20H22N2O3/c1-3-24-16-6-4-5-14-11-15-19(23)21-18(22-20(15)25-17(14)16)13-9-7-12(2)8-10-13/h4-10,15,18,20,22H,3,11H2,1-2H3,(H,21,23)
- InChIKey: HSQUOINMNGGOKC-UHFFFAOYSA-N
- SMILES: O1C2C(=CC=CC=2CC2C(NC(C3C=CC(C)=CC=3)NC12)=O)OCC
計算された属性
- 精确分子量: 338.16304257g/mol
- 同位素质量: 338.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 478
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
- XLogP3: 3
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-2336-1mg |
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
2097899-54-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-2336-2μmol |
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
2097899-54-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-2336-3mg |
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
2097899-54-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-2336-4mg |
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
2097899-54-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-2336-2mg |
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
2097899-54-0 | 2mg |
$59.0 | 2023-09-08 |
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-oneに関する追加情報
Introduction to 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS No. 2097899-54-0)
The compound 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, identified by its CAS number 2097899-54-0, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule belongs to the chromeno[2,3-d]pyrimidine scaffold, a structural motif that has garnered significant attention in recent years due to its versatile biological activities and potential therapeutic applications.
Chromeno[2,3-d]pyrimidines are a class of fused heterocycles combining the chromene and pyrimidine moieties. The presence of both aromatic systems in a single molecule imparts unique electronic and steric properties, making these compounds attractive for drug discovery. Specifically, the 9-ethoxy substituent at the 9-position and the 4-methylphenyl group at the 2-position contribute to the molecule's overall pharmacophore, influencing its interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the potential of chromeno[2,3-d]pyrimidines as scaffolds for developing novel therapeutic agents. Studies have demonstrated that these molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 4-methylphenyl moiety, in particular, has been shown to enhance binding affinity to certain protein targets, making it a valuable structural feature for drug design.
The 3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one core of this compound is stabilized by a system of conjugated double bonds, which can influence its electronic properties and reactivity. This conjugation is often exploited in drug design to optimize interactions with biological receptors. Additionally, the 9-ethoxy group can serve as a lipophilic anchor while also modulating metabolic stability, a crucial factor in pharmaceutical development.
In the context of current research, chromeno[2,3-d]pyrimidines have been explored for their potential in addressing various diseases. For instance, studies have indicated that derivatives of this scaffold can inhibit kinases and other enzymes involved in cancer progression. The 4-methylphenyl substituent plays a role in fine-tuning the binding affinity to these targets by introducing hydrophobic interactions and π-stacking effects.
The synthesis of 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include condensation reactions to form the chromeno[2,3-d]pyrimidine core followed by functional group modifications to introduce the 9-ethoxy and 4-methylphenyl groups. These synthetic strategies are well-documented in the literature and have been optimized for high yield and purity.
The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have shown that it exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways. The combination of the chromene and pyrimidine moieties appears to synergize in modulating biological processes relevant to disease progression.
One notable aspect of this compound is its potential for further derivatization to enhance its pharmacological profile. By modifying other positions on the chromeno[2,3-d]pyrimidine core or introducing additional functional groups, researchers can explore new therapeutic avenues. The flexibility of this scaffold allows for the creation of a diverse library of analogs with tailored biological activities.
The chemical stability of 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is another critical consideration in pharmaceutical development. The presence of aromatic rings and heteroatoms contributes to its stability under various conditions but also necessitates careful handling during storage and formulation. Advances in chemical synthesis have enabled improvements in stability without compromising bioactivity.
Future research directions may focus on exploring the mechanism of action of this compound in greater detail. Understanding how it interacts with biological targets at the molecular level can provide insights into its therapeutic potential and guide further optimization efforts. Additionally, computational modeling techniques can be employed to predict binding affinities and optimize drug-like properties.
The integration of high-throughput screening (HTS) technologies with traditional pharmacological assays will be instrumental in identifying novel derivatives with enhanced efficacy. By systematically testing libraries of chromeno[2,3-d]pyrimidine analogs against relevant biological targets, 9-ethoxy-2-(4-methylphenyl)-3H,, 4H,, 5H-chromeno[2,, 3-d]pyrimidin- 4-one may serve as a starting point for discovering next-generation therapeutics.
In conclusion, 9-ethoxy, - (4-methylphenyl) - - - - - - - - - - - - - - - H, , , , , , , , , , , , , , d-pyrimidinone (CAS No. ) is a structurally complex yet promising candidate for pharmaceutical development. Its unique scaffold combines desirable pharmacophoric elements that make it an attractive scaffold for designing novel therapeutic agents targeting various diseases.
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